tert-Butyl3-iodo-2-methylpropanoate
Description
tert-Butyl 3-iodo-2-methylpropanoate is an ester derivative characterized by a tert-butyl group, a methyl substituent at the second carbon, and an iodine atom at the third position of the propanoate backbone. The iodine atom acts as a potent leaving group, enabling nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing reaction kinetics and stability .
Properties
Molecular Formula |
C8H15IO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
tert-butyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C8H15IO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
OOIBCGPNSRXSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the iodination of tert-butyl 2-methylpropanoate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form tert-butyl 2-methylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: tert-Butyl 2-methylpropanoate derivatives.
Reduction: tert-Butyl 2-methylpropanoate.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
tert-Butyl3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl3-iodo-2-methylpropanoate exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes electron transfer processes facilitated by the respective reagents.
Comparison with Similar Compounds
tert-Butyl 3-amino-2-methylpropanoate hydrochloride
- CAS : 1909335-94-9
- Molecular Weight : 195.69 g/mol
- Key Features: Amino group replaces iodine, enhancing nucleophilicity and enabling peptide coupling or Schiff base formation. Hydrochloride salt improves solubility in polar solvents.
- Applications: Widely used in pharmaceutical and agrochemical research for synthesizing amino acid derivatives .
tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate
Methyl Iodide (Iodomethane)
- CAS : 74-88-4
- Key Features :
- Simple alkyl halide with high volatility and reactivity.
- Lacks steric hindrance, enabling rapid SN2 reactions.
- Applications : Methylating agent in organic synthesis; contrasts with tert-butyl derivatives, which are bulkier and less volatile .
Comparative Data Table
*Estimated properties based on structural analogs.
Research Findings and Reactivity Trends
Steric Effects : The tert-butyl group in all analogs slows nucleophilic substitution compared to methyl iodide due to steric hindrance. This makes tert-butyl derivatives more selective in reactions .
Leaving Group Efficiency: Iodo-substituted compounds (e.g., tert-butyl 3-iodo-2-methylpropanoate) exhibit faster substitution rates than bromo or chloro analogs, though direct data is inferred from methyl iodide reactivity .
Functional Group Impact: Amino groups (e.g., in CAS 1909335-94-9) enable coupling reactions but require protection in acidic environments . Furan rings (e.g., in CAS 1221341-58-7) facilitate π-π interactions, useful in drug design .
Stability : Trifluoromethylphenyl derivatives (e.g., from ) show enhanced thermal and oxidative stability due to electron-withdrawing effects .
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